molecular formula C6H3F2NNaO2 B6301168 Sodium 4,6-difluoropyridine-2-carboxylate CAS No. 2173991-61-0

Sodium 4,6-difluoropyridine-2-carboxylate

Cat. No.: B6301168
CAS No.: 2173991-61-0
M. Wt: 182.08 g/mol
InChI Key: GNCVJXMMRSPEEF-UHFFFAOYSA-N
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Description

Sodium 4,6-difluoropyridine-2-carboxylate (CAS 2173991-61-0) is a high-purity, fluorinated organic compound offered for research and development applications. This compound serves as a versatile and valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science research. The presence of fluorine atoms on the pyridine ring significantly alters the electronic properties and metabolic stability of resulting molecules, making this reagent a key intermediate in the development of new active compounds . The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), allowing researchers to selectively displace the fluorines with a variety of O-, N-, S-, and C-nucleophiles. This reactivity enables the precise synthesis of disubstituted pyridine derivatives with controlled regiochemistry . As a carboxylate salt, this form of the molecule offers improved solubility in various solvents compared to the free acid, facilitating its use in diverse reaction conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. The supplied purity of this compound is 97.0% .

Properties

CAS No.

2173991-61-0

Molecular Formula

C6H3F2NNaO2

Molecular Weight

182.08 g/mol

IUPAC Name

sodium;4,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C6H3F2NO2.Na/c7-3-1-4(6(10)11)9-5(8)2-3;/h1-2H,(H,10,11);

InChI Key

GNCVJXMMRSPEEF-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C(=O)[O-])F)F.[Na+]

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)F.[Na]

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4,6-Dichloropyridine-2-carboxylate

The precursor methyl 4,6-dichloropyridine-2-carboxylate is typically prepared via esterification of 4,6-dichloropyridine-2-carboxylic acid. The carboxylic acid is synthesized through directed chlorination of pyridine-2-carboxylic acid using chlorine gas in the presence of Lewis acids (e.g., FeCl₃) at 80–100°C. Subsequent esterification with methanol and sulfuric acid yields the methyl ester.

Fluorination with Potassium Fluoride in DMSO

The critical fluorination step employs anhydrous KF in DMSO under intense stirring (300–500 rpm in unbaffled reactors) at 180–190°C. Key parameters include:

  • KF stoichiometry : 110–115% of the theoretical requirement to ensure complete substitution.

  • Impurity control : HF content <0.01 g/100 g KF and K₂CO₃/KHCO₃ <0.2 g/100 g KF to prevent side reactions.

  • Reaction time : 8–15 hours, depending on batch size and stirring efficiency.

Under these conditions, methyl 4,6-dichloropyridine-2-carboxylate undergoes sequential substitution to yield methyl 4,6-difluoropyridine-2-carboxylate with >90% conversion.

Hydrolysis and Salt Formation

Saponification of the Methyl Ester

The ester intermediate is hydrolyzed to 4,6-difluoropyridine-2-carboxylic acid using aqueous sodium hydroxide (2M NaOH) at reflux (100°C) for 4–6 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete de-esterification.

Neutralization to Sodium Salt

The free acid is neutralized with stoichiometric NaOH in ethanol at 25°C, precipitating the sodium salt. The product is isolated via vacuum filtration, washed with cold ethanol, and dried under reduced pressure (60°C, 24 hours). Typical yields exceed 85% with >98% purity by HPLC.

Alternative Pathways

Direct Carboxylation of Difluoropyridine

A less common approach involves carboxylating 4,6-difluoropyridine via lithiation followed by CO₂ quenching:

  • Directed lithiation : Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized anion at the 2-position.

  • Carboxylation : Introducing gaseous CO₂ at -50°C yields 4,6-difluoropyridine-2-carboxylic acid, which is subsequently neutralized.

This method offers regioselectivity but requires stringent temperature control and specialized equipment, limiting scalability.

Comparative Analysis of Methods

Parameter Halogen Exchange Direct Carboxylation
Yield85–92%70–75%
Purity (HPLC)>98%90–95%
ScalabilityIndustrialLaboratory-scale
CostModerateHigh
Reaction Time15–20 hours8–12 hours

The halogen exchange route is preferred for large-scale production due to robust yields and established protocols, while direct carboxylation remains valuable for small-batch R&D.

Challenges and Optimization Strategies

Byproduct Formation

Side products like 4-fluoro-6-chloropyridine-2-carboxylate (<2%) arise from incomplete fluorination. Recrystallization from ethanol/water (3:1 v/v) reduces impurities to <0.5%.

Solvent Degradation

Prolonged heating of DMSO above 190°C generates dimethyl sulfide and bis(methylthio)methane . Implementing azeotropic distillation with toluene minimizes solvent decomposition.

Comparison with Similar Compounds

To contextualize sodium 4,6-difluoropyridine-2-carboxylate, we analyze its structural and functional differences with related compounds, focusing on substituent effects, solubility, and reactivity.

Structural Analog: 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

Key Differences:

  • Core Ring System : The target compound contains a pyridine ring (one nitrogen atom), while 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) has a pyrimidine ring (two nitrogen atoms at positions 1 and 3) . This difference alters aromatic electron distribution and hydrogen-bonding capabilities.
  • Substituents: Halogens: Fluorine (in the target) vs. chlorine (in the analog). Methyl Group: The analog’s methyl substituent introduces steric hindrance absent in the target compound, affecting intermolecular interactions.
  • Ionic Form : The sodium carboxylate in the target compound improves water solubility compared to the free carboxylic acid form of the analog .

Table 1: Structural and Physicochemical Comparison

Property This compound 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Core Structure Pyridine (1 N atom) Pyrimidine (2 N atoms)
Substituents 4-F, 6-F, 2-COO⁻Na⁺ 2-Cl, 6-CH₃, 4-COOH
Solubility (Water) High (ionic form) Moderate (free acid)
Electron Effects Strong electron-withdrawing (F) Moderate electron-withdrawing (Cl)
Steric Hindrance Low High (due to CH₃)
Functional Analog: Sodium Hyaluronate

While sodium hyaluronate (Table 17 in ) is a polysaccharide unrelated structurally, its sodium carboxylate functionality shares similarities in solubility enhancement and biomedical applications. Unlike this compound, sodium hyaluronate’s large molecular weight and polymeric structure confer viscoelastic properties, limiting direct comparability beyond ionic interactions .

Reactivity and Stability

Fluorine substituents in this compound likely confer greater metabolic stability compared to chlorine-containing analogs (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), as C-F bonds are less prone to enzymatic cleavage. Additionally, the pyridine ring’s lower basicity (vs. pyrimidine) may reduce protonation under physiological conditions, altering bioavailability .

Biological Activity

Sodium 4,6-difluoropyridine-2-carboxylate (NaDFPC) is a compound that has garnered attention due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

  • Chemical Formula : C6H2F2NNaO2
  • Molecular Weight : 179.08 g/mol
  • CAS Number : 2173991-61-0

This compound exhibits biological activity through various mechanisms:

  • Antimicrobial Activity : NaDFPC has shown potential as an antimicrobial agent against various pathogens. Its structure allows it to interfere with microbial metabolic pathways, similar to other fluorinated compounds that target bacterial DNA synthesis .
  • Herbicidal Properties : Research indicates that NaDFPC may serve as a herbicide or pesticide due to its efficacy against plant pathogens. Its mechanism likely involves disrupting plant metabolic processes, although specific pathways remain to be fully elucidated .
  • Pharmacological Applications : The compound has been explored as a potential pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-negative bacteria
HerbicidalInhibits growth of specific plant pathogens
PharmacologicalPotential intermediate in drug synthesis

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting strong antibacterial properties comparable to established antibiotics .
  • Herbicidal Activity : In agricultural applications, NaDFPC demonstrated significant activity against Fusarium species, which are known to affect crops adversely. Field trials indicated a reduction in pathogen load when treated with NaDFPC formulations .
  • Pharmacokinetics : Research focusing on the pharmacokinetic profile of NaDFPC revealed favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Early studies indicate low toxicity levels in mammalian cells; however, further toxicological evaluations are necessary to establish safe usage guidelines.

Q & A

Basic: What are the recommended synthetic routes for Sodium 4,6-difluoropyridine-2-carboxylate?

Answer:
The synthesis typically involves fluorination of pyridine precursors followed by carboxylation and sodium salt formation. Key steps include:

  • Fluorination : React 2-chloropyridine-3-carboxylate derivatives with fluorinating agents (e.g., KF or Selectfluor®) under anhydrous conditions in polar aprotic solvents like DMF or DMSO .
  • Carboxylation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid.
  • Salt Formation : Neutralization with sodium bicarbonate to obtain the sodium salt.
    Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity. Monitor progress via TLC and NMR .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for unambiguous structural confirmation:

  • Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model.
  • Validation : Check for R-factor convergence (<5%), electron density maps (residual peaks <0.3 eÅ⁻³), and adherence to bond-length/bond-angle norms .
    Note : Twinning or disorder in the sodium coordination sphere may require specialized refinement strategies .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (pyridine ring protons at δ 7.5–8.5 ppm) confirm substitution patterns .
  • HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) with UV detection at 254 nm assesses purity (>98%).
  • Mass Spectrometry : ESI-MS in negative ion mode ([M-Na]⁻) verifies molecular weight (theoretical ~215.1 g/mol) .

Advanced: How to address contradictions in reported solubility data for derivatives?

Answer:
Systematic studies under controlled conditions are required:

  • Solvent Screening : Test solubility in DMSO, DMF, H₂O, and ethanol at 25°C and 50°C. Use gravimetric analysis or UV-Vis calibration curves.
  • pH Dependence : Measure solubility in buffered solutions (pH 2–12) to identify ionizable groups influencing dissolution.
  • Stability : Monitor degradation via LC-MS under stress conditions (e.g., heat, light) .
    Example : Similar difluoropyridine derivatives show improved solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<1 mg/mL) .

Basic: What storage conditions optimize long-term stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
  • Light Sensitivity : Protect from UV exposure using amber glass vials.
  • Solubility Considerations : For stock solutions in DMSO, aliquot and store at -20°C (thaw cycles ≤3) .

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and LUMO maps, identifying electrophilic sites (e.g., C-4/C-6 positions).
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to assess leaving-group tendencies (e.g., fluoride vs. carboxylate).
  • Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data from Arrhenius plots .

Basic: What are the key applications in medicinal chemistry research?

Answer:

  • Building Block : Used in synthesizing fluorinated analogs of kinase inhibitors or antibiotics (e.g., quinolones).
  • Protease Studies : Acts as a zinc-binding group in metalloenzyme inhibitors (e.g., MMP-2/9).
  • Isotopic Labeling : ¹⁸F-labeled derivatives for PET imaging require rigorous radiochemical purity validation .

Advanced: How to design stability-indicating assays for forced degradation studies?

Answer:

  • Stress Conditions : Expose to 0.1N HCl/NaOH (24h, 60°C), 3% H₂O₂ (6h, RT), and UV light (254 nm, 48h).
  • Analytical Monitoring : Use UPLC-PDA-MS to track degradation products (e.g., defluorination or decarboxylation).
  • Quantification : Calculate degradation kinetics (t₁/₂) using first-order models .

Basic: How to troubleshoot low yields in sodium salt formation?

Answer:

  • pH Control : Maintain pH 7–8 during neutralization to avoid acid/base decomposition.
  • Counterion Screening : Test alternative cations (Li⁺, K⁺) if crystallization fails.
  • Solvent Optimization : Use ethanol/acetone mixtures to induce precipitation .

Advanced: What strategies mitigate batch-to-batch variability in fluorination?

Answer:

  • Reagent Purity : Use anhydrous KF (dried at 150°C) or ultra-dry Selectfluor®.
  • Reaction Monitoring : In situ ¹⁹F NMR tracks fluorination efficiency.
  • DoE Approach : Apply factorial design to optimize temperature, solvent ratio, and reaction time .

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